(2S)-2-amino-4-methyl-4-pentenoic acid

Beschreibung

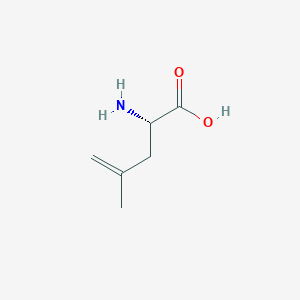

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426469 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-13-0 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2s 2 Amino 4 Methyl 4 Pentenoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high levels of stereocontrol. These methods either introduce chirality into an achiral molecule or utilize existing chirality to direct the formation of a new stereocenter.

Chiral pool synthesis leverages the abundance of naturally occurring enantiopure compounds, such as amino acids and sugars, as starting materials. wikipedia.org This strategy is highly effective as the inherent chirality of the starting material can be transferred to the target molecule, obviating the need for a resolution step or an asymmetric catalyst. wikipedia.org

For the synthesis of substituted α-amino acids, proteinogenic amino acids are ideal chiral precursors. researchgate.net For instance, L-glutamic acid, a readily available and inexpensive amino acid, has been used to synthesize 5-substituted 4-aminopentanoic acids. researchgate.net This approach involves a series of chemical transformations that modify the side chain of the starting amino acid while preserving the stereochemistry at the α-carbon. researchgate.netbaranlab.org A plausible synthetic route to (2S)-2-amino-4-methyl-4-pentenoic acid could, therefore, begin with an appropriate chiral α-amino acid, whose side chain is chemically elaborated to introduce the 4-methyl-4-pentenoyl moiety.

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. youtube.comyoutube.com This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

Several catalytic asymmetric methods are applicable to the synthesis of α-amino acids. One such method involves the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. Another powerful technique is the asymmetric aza-Mannich reaction, where the combination of a chiral phosphate (B84403) anion and a silver ion can act as a synergistic ion pair catalyst to produce α,β-diamino acid derivatives with high diastereo- and enantioselectivity. nih.gov Furthermore, enzymatic catalysis has emerged as a powerful tool. For example, transaminases have been engineered to catalyze the asymmetric synthesis of chiral amines from ketones, a method that has been successfully applied in the large-scale manufacture of pharmaceuticals. nih.gov

| Catalytic Method | Catalyst Type | General Application |

| Asymmetric Hydrogenation | Chiral Rhodium/Iridium Complexes | Hydrogenation of dehydroamino acids |

| Asymmetric aza-Mannich Reaction | Chiral Ion Pair (e.g., Ag+/chiral phosphate) | Synthesis of α,β-diamino acids nih.gov |

| Biocatalytic Transamination | Engineered Transaminases | Asymmetric synthesis of chiral amines from ketones nih.gov |

Enzymatic resolution is a widely used method for separating a racemic mixture of a chiral compound into its constituent enantiomers. This technique relies on the high stereoselectivity of enzymes, which catalyze a reaction on only one of the enantiomers, leaving the other unreacted.

For the production of enantiomerically pure this compound, a racemic mixture of the amino acid or a suitable derivative can be subjected to enzymatic kinetic resolution. researchgate.net Lipases are commonly used enzymes for this purpose and can selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netmdpi.com For example, the kinetic resolution of racemic amines has been achieved with high efficiency using lipase-catalyzed transesterification. mdpi.com

A more advanced approach is the deracemization of racemic α-amino acids using a coupled enzyme system. nih.gov In this process, one enzyme, such as a D-amino acid oxidase, selectively converts the D-enantiomer of the amino acid into an α-keto acid. nih.gov A second enzyme, a transaminase, then converts the α-keto acid into the L-enantiomer, resulting in a theoretical 100% yield of the desired L-amino acid. nih.gov

In this strategy, a chiral auxiliary is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.net These are attached to a carboxylic acid to form an N-acyloxazolidinone. Deprotonation of this species forms a chiral enolate, which then reacts diastereoselectively with an electrophile. For the synthesis of this compound, the corresponding N-acyloxazolidinone would be alkylated with a suitable electrophile to introduce the 4-methyl-4-pentenyl side chain. Subsequent cleavage of the auxiliary would afford the target amino acid. researchgate.net

Another widely used class of chiral auxiliaries is based on pseudoephedrine and its derivatives, such as pseudoephenamine. nih.govharvard.edu Amides derived from these auxiliaries undergo highly diastereoselective alkylations, providing access to a wide range of enantiomerically enriched carboxylic acids and their derivatives. nih.govharvard.edu

| Chiral Auxiliary | Key Features | Typical Reactions |

| Evans Oxazolidinones | Forms chiral enolates, high diastereoselectivity | Alkylation, Aldol, Diels-Alder reactions wikipedia.orgresearchgate.net |

| Pseudoephedrine/Pseudoephenamine | High diastereoselectivity in alkylations, crystalline derivatives | Asymmetric alkylation to form α-substituted and quaternary carbon centers nih.govharvard.edu |

Chemical Transformation Routes to Access this compound

Beyond asymmetric synthesis, other chemical transformations can be employed to construct the target molecule. These routes may involve the functionalization of a pre-existing carbon skeleton.

This approach involves the introduction of the amino group at the α-position of a pentenoic acid derivative that already contains the 4-methyl-4-pentenyl moiety. A key challenge in this strategy is the stereoselective introduction of the amino group.

One potential route is the direct asymmetric allylic alkylation (AAA) of a suitable nucleophile with an allylic substrate. For instance, palladium-catalyzed AAA reactions of azlactones with allylic alcohols can be used to form new C-C bonds and set the stereochemistry at the α-carbon. sioc-journal.cn Another strategy involves the functionalization of glycine (B1666218) derivatives. Copper-catalyzed α-functionalization of glycine amides allows for the introduction of various side chains, including those with allylic functionality. nih.gov

Furthermore, the addition of nucleophiles to activated species like 2H-azirines can lead to the formation of allylic α-amino acid derivatives. nih.gov These methods provide a toolkit for the construction of the carbon skeleton and the introduction of the key functional groups of this compound.

Strategic Precursor Derivatization and Carbon-Carbon Bond Formation

The asymmetric synthesis of this compound, a non-proteinogenic α-amino acid, relies on precise stereochemical control during the formation of its quaternary α-carbon center. A prominent and highly effective strategy involves the derivatization of a simple amino acid precursor, typically glycine, with a chiral auxiliary. This auxiliary serves to guide the subsequent carbon-carbon bond formation, ensuring the desired (S)-configuration at the α-position. This methodology is characterized by the diastereoselective alkylation of a chiral enolate equivalent, followed by the cleavage of the auxiliary to yield the target amino acid.

One of the most well-established and versatile approaches in this context is the use of Evans-type oxazolidinone auxiliaries. documentsdelivered.com These auxiliaries are covalently attached to the precursor, creating a chiral environment that dictates the facial selectivity of subsequent reactions. The synthesis commences with the acylation of a chiral oxazolidinone, for example, (4S)-4-benzyl-2-oxazolidinone, with an appropriate acyl halide. This step forms an N-acyloxazolidinone, which acts as the derivatized precursor.

The crucial carbon-carbon bond is then formed through the alkylation of the enolate of this N-acyl oxazolidinone. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid, chelated (Z)-enolate. The steric bulk of the substituent on the chiral auxiliary (e.g., the benzyl (B1604629) group at C4) effectively shields one face of the enolate. Consequently, the subsequent introduction of an electrophile occurs preferentially from the less hindered face. documentsdelivered.com For the synthesis of this compound, the electrophile of choice is a methallyl halide, such as 3-bromo-2-methylpropene (B116875) or 3-iodo-2-methylpropene. The reaction proceeds with a high degree of diastereoselectivity, leading to the formation of the desired stereocenter.

The general reaction scheme is as follows:

Acylation: A chiral oxazolidinone is acylated to introduce the glycine moiety.

Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base at low temperatures to form a stereodefined enolate.

Alkylation (C-C Bond Formation): The enolate reacts with a methallyl halide in a highly diastereoselective manner.

Cleavage: The chiral auxiliary is hydrolytically cleaved, typically under mild conditions using lithium hydroxide (B78521) and hydrogen peroxide, to release the this compound and recover the auxiliary for reuse. documentsdelivered.com

The diastereoselectivity of the alkylation step is consistently high, often exceeding 95% diastereomeric excess (d.e.), which is critical for obtaining the final product in high enantiomeric purity. documentsdelivered.com

Table 1: Representative Diastereoselective Alkylation of Chiral Glycine Enolates This table presents typical results for the alkylation of chiral glycine enolates with various electrophiles, demonstrating the high diastereoselectivity achievable with this method, which is applicable to the synthesis of this compound.

| Chiral Auxiliary System | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| Imidazolidinone | Benzyl bromide | LiHMDS | THF | -78 | 85 | ≥97.6 | documentsdelivered.com |

| Imidazolidinone | Ethyl iodoacetate | LiHMDS | THF | -78 | 90 | ≥97.6 | documentsdelivered.com |

| Imidazolidinone | n-Butyl iodide | LiHMDS | THF | -78 | 73 | ≥97.6 | documentsdelivered.com |

| Ni(II)-Schiff Base | Allyl bromide | NaOH (solid) | DMF | 25 | High | 80 | prepchem.com |

| Ni(II)-Schiff Base | Benzyl bromide | NaOH (solid) | DMF | 25 | High | Low | prepchem.com |

Another powerful method for strategic precursor derivatization involves the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone. prepchem.com In this system, the nickel(II) ion templates the complex into a rigid, planar structure. This conformation, combined with the chirality of the prolyl ligand, creates a sterically biased environment around the α-carbon of the glycine residue.

The alkylation is performed under phase-transfer catalysis (PTC) conditions or with a solid base like sodium hydroxide in an aprotic polar solvent like DMF. prepchem.comnih.gov The complex's structure effectively shields one face of the glycine enolate, leading to highly stereoselective alkylation upon reaction with an electrophile. For the synthesis of the target compound, methallyl bromide would be the appropriate alkylating agent. Following the alkylation, the complex is decomposed with aqueous acid to release the α-amino acid and recover the chiral ligand. prepchem.com This method has been shown to produce α-amino acids with high enantioselectivity, often in the range of 90-98.5% ee. nih.gov

Applications of 2s 2 Amino 4 Methyl 4 Pentenoic Acid As a Versatile Chemical Probe and Building Block in Advanced Research

Design and Synthesis of Non-Natural Amino Acid Analogues and Derivatives for Structure-Activity Relationship Investigations

(2S)-2-amino-4-methyl-4-pentenoic acid serves as a valuable starting material, or precursor, for the synthesis of more complex non-natural amino acid analogues. wikipedia.org The terminal alkene functionality is a key reactive handle that can be chemically modified through various organic reactions, such as epoxidation, dihydroxylation, or metathesis, to generate a library of derivatives. Each derivative possesses a unique side-chain structure, allowing for systematic structure-activity relationship (SAR) studies.

For example, the synthesis of constrained cyclopropyl (B3062369) analogues from unsaturated precursors has been used to probe the bioactive conformations of receptor ligands. nih.gov Similarly, the double bond of this compound could be subjected to cyclopropanation to create conformationally rigid analogues. By synthesizing a series of these derivatives and evaluating their biological activity, researchers can map the precise steric and electronic requirements for interaction with a biological target. This information is critical for the rational design of potent and selective therapeutic agents. nih.gov The synthesis of such chiral compounds often involves the use of chiral auxiliaries to control the stereochemistry of the final product. wikipedia.orggoogle.com

Table 2: Potential Derivatives of this compound for SAR Studies This table outlines hypothetical derivatives that could be synthesized from the parent compound to probe structure-activity relationships, based on common transformations of terminal alkenes.

| Derivative Name | Synthetic Transformation | Potential Application in SAR |

| (2S)-2-amino-4,5-epoxy-4-methylpentanoic acid | Epoxidation of the double bond | Probing interactions with nucleophilic residues in a binding pocket. |

| (2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid | Dihydroxylation of the double bond | Investigating the role of hydrogen bonding interactions. |

| (2S)-2-amino-4-methyl-5-phosphonopentanoic acid | Hydrophosphonylation | Introducing a charged group to mimic phosphotyrosine or interact with metal ions. |

| (2S, 1'R, 2'S)-2-(1-amino-2-methylcyclopropyl)acetic acid | Cyclopropanation | Creating a highly constrained analogue to define the required spatial orientation of functional groups. nih.gov |

Utilization in Protein Engineering and Modification for Enhanced Stability and Novel Functionality

The genetic encoding of non-canonical amino acids (ncAAs) allows for their site-specific incorporation into proteins, opening new avenues in protein engineering. nih.gov This technique can be used to install novel chemical functionalities or to enhance the physical properties of proteins, such as their thermal stability. nih.gov this compound, with its unique side chain, could be utilized for such purposes.

Introducing a bulky and conformationally restricted side chain can improve the packing of the protein's hydrophobic core, leading to a more stable structure. nih.gov Research has shown that even a single ncAA substitution can dramatically increase a protein's melting temperature (Tm). For example, substituting a phenylalanine with p-benzoylphenylalanine in E. coli homoserine O-succinyltransferase increased its Tm by 21°C. nih.gov The enhanced stability was attributed to the formation of a new covalent adduct that stabilized the protein's dimeric form. nih.gov While not a direct study of this compound, this demonstrates the principle that an ncAA can confer significant stabilization. The vinyl group of this compound could similarly be exploited to form covalent cross-links with nearby residues through targeted chemical reactions, further enhancing protein stability. nih.gov

Table 3: Illustrative Example of Protein Stabilization by ncAA Incorporation This table is based on published findings for other non-canonical amino acids, illustrating the potential impact of incorporating a residue like this compound.

| Protein Variant | Incorporated Amino Acid at Position X | Melting Temperature (Tm) | Change in Tm (ΔTm) |

| Wild-Type (WT) Protein | Native Amino Acid (e.g., Leucine) | 53°C | N/A |

| Mutant Protein | This compound | > 53°C (Hypothesized Increase) | Positive |

Metabolic Labeling Applications in Biological Systems for Proteomic and Pathway Analysis

Metabolic labeling is a powerful technique for studying dynamic cellular processes. It involves introducing a molecule with a unique chemical tag into a cell, where it is incorporated into biomolecules through the cell's natural metabolic pathways. The tag then allows for the detection, enrichment, and identification of these biomolecules.

The terminal alkene in this compound makes it an ideal candidate for metabolic labeling. Alkenes can participate in bioorthogonal chemical reactions, meaning they can be chemoselectively ligated with a probe molecule without interfering with native biological processes. A prominent example is the photo-induced tetrazole-alkene cycloaddition, which forms a fluorescent pyrazoline, allowing for the direct visualization of labeled proteins. nih.gov If cells are cultured in media containing this compound, it can be incorporated into newly synthesized proteins in place of leucine (B10760876). Subsequent reaction with a tetrazole-functionalized probe (e.g., a biotin (B1667282) or fluorescent dye) would enable the specific isolation and analysis of this subset of the proteome, providing insights into protein synthesis, turnover, and localization under various conditions. mdpi.com

Advanced Analytical Techniques for Characterization and Elucidation of 2s 2 Amino 4 Methyl 4 Pentenoic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Confirmation (e.g., NMR, IR)

Spectroscopic techniques provide fundamental information about the covalent structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of (2S)-2-amino-4-methyl-4-pentenoic acid.

¹H NMR (Proton NMR) would be expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected resonances would include those for the vinyl protons of the methallyl group, the alpha-proton adjacent to the amino and carboxyl groups, the methylene (B1212753) protons, and the methyl protons.

¹³C NMR provides information on the carbon skeleton. Expected signals would correspond to the carboxylic acid carbon, the alpha-carbon, the olefinic carbons of the double bond, the methylene carbon, and the methyl carbon. For related α-methyl amino acids, ¹³C NMR has been instrumental in comparing diastereomers to help determine stereochemistry. usm.edu

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-amino-4-methyl pentenoic acid shows characteristic absorption bands that confirm its structure. nist.gov For this compound, the spectrum would be expected to display:

A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the amine group.

A strong absorption band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

A medium absorption band around 1640-1680 cm⁻¹ corresponding to the C=C stretch of the alkene.

N-H bending vibrations typically appear in the 1500-1640 cm⁻¹ range.

The following table summarizes the expected spectroscopic data for the structural confirmation of the compound.

| Technique | Functional Group/Atom | **Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) ** |

| ¹H NMR | Alpha-Proton (α-H) | ~3.5-4.0 |

| Methylene Protons (-CH₂-) | ~2.5-3.0 | |

| Vinyl Protons (=CH₂) | ~4.7-5.0 | |

| Methyl Protons (-CH₃) | ~1.7 | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | ~170-180 |

| Alpha-Carbon (α-C) | ~55-60 | |

| Olefinic Carbons (C=C) | ~115 (CH₂) and ~140 (C) | |

| Methylene Carbon (-CH₂-) | ~35-40 | |

| Methyl Carbon (-CH₃) | ~20-25 | |

| IR Spectroscopy | O-H and N-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| C=C stretch | 1640-1680 | |

| N-H bend | 1500-1640 |

Mass Spectrometry-Based Approaches for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. It is a cornerstone of metabolomics. nih.gov

For this compound (Molecular Formula: C₆H₁₁NO₂), high-resolution mass spectrometry would determine its exact mass, which is calculated to be 129.078978594 Da. nih.gov This precise mass measurement allows for unambiguous identification in complex mixtures. When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), GC-MS and LC-MS methods allow for the reliable identification and quantification of metabolites. nih.gov

MS-based metabolomics can be used to study metabolic pathways involving this amino acid. nih.govmdpi.com By analyzing biological samples, researchers can track the incorporation and transformation of this compound, identifying potential metabolic derivatives. mdpi.com Pathway analysis, often performed using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), can reveal how the concentration of this amino acid and its metabolites changes under different biological conditions. mdpi.comresearchgate.net

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 130.08626 | 128.5 |

| [M+Na]⁺ | 152.06820 | 134.3 |

| [M-H]⁻ | 128.07170 | 127.0 |

| [M+NH₄]⁺ | 147.11280 | 149.1 |

| [M+K]⁺ | 168.04214 | 133.9 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, synthetic byproducts, or complex biological samples, thereby allowing for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.

Reversed-Phase (RP-HPLC): This is a common technique for separating nonpolar to moderately polar compounds. For the related compound 2-Pentenoic acid, 4-methyl-, a method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has been described. sielc.com A similar approach would be suitable for this compound, allowing for the separation of impurities and assessment of purity, which is often specified as >98% by HPLC for commercial standards. molnova.com

Chiral Chromatography: To separate the (S)-enantiomer from its (R)-enantiomer, a chiral stationary phase (CSP) is required. Glycopeptide antibiotics, such as teicoplanin, and Cinchona alkaloid-based ion exchangers have been successfully used as CSPs for the HPLC separation of various unusual and β-methyl-substituted amino acids. mdpi.commst.edu These methods are crucial for determining the enantiomeric purity of this compound.

Gas Chromatography (GC) can also be used, typically after derivatization of the amino acid to increase its volatility. The amino and carboxylic acid groups are often converted to less polar esters or silyl (B83357) derivatives. GC analysis can provide information on purity and identify volatile impurities. nist.gov

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| RP-HPLC | Newcrom R1 (or similar C18) sielc.com | Acetonitrile/Water/Formic Acid sielc.com | Purity assessment, preparative separation |

| Chiral HPLC | Teicoplanin-based CSP mst.edu | Methanol/Water mixtures with buffers | Enantiomeric separation, stereoisomeric purity |

| Chiral HPLC | Cinchona alkaloid-based CSP mdpi.com | Methanol/Acetonitrile mixtures with additives mdpi.com | Separation of stereoisomers |

Crystallographic Studies for Absolute Stereochemical Determination

While spectroscopic and chromatographic methods can suggest or compare stereochemistry, X-ray crystallography provides the most definitive determination of the absolute three-dimensional arrangement of atoms in a molecule.

To determine the absolute configuration of a chiral center, a single crystal of the compound (or a suitable derivative) is required. The crystal diffracts X-rays in a unique pattern, which can be computationally analyzed to generate a detailed three-dimensional model of the molecule. This model unequivocally establishes the spatial orientation of the substituents around the chiral alpha-carbon, confirming it as (S) or (R).

In cases involving novel or sterically hindered amino acids, such as α-methyl amino acids, X-ray crystallography has been used as the ultimate proof of stereochemistry, often to confirm results initially obtained by other means like the Mosher method (an NMR technique). usm.edu For this compound, obtaining a suitable crystal and performing single-crystal X-ray diffraction analysis would provide irrefutable proof of its absolute configuration. usm.edu

Q & A

Q. How can (2S)-2-amino-4-methyl-4-pentenoic acid be synthesized with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, the (S)-enantiomer of 2-amino-4-pentenoic acid (CAS 16338-48-0) is synthesized via hydrogenation of a prochiral precursor using palladium catalysts under controlled hydrogen pressure, followed by chiral resolution via crystallization or chromatography . Multi-step protocols for structurally related amino acids (e.g., coupling reactions with DCC/NHS or Mitsunobu conditions) can be adapted, as described for dipeptide derivatives .

Key Considerations:

- Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

- Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the alkene ( 5.0–6.0 ppm) and amino ( 1.5–3.0 ppm) groups. Compare with spectral libraries for analogous compounds .

- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (, theoretical 129.08 g/mol) .

- X-ray Crystallography: If single crystals are obtainable, resolve the absolute configuration, as demonstrated for sulfonamide derivatives of pentanoic acids .

Validation: Cross-reference data with published spectra for 4-pentenoic acid derivatives .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to prevent oxidation of the alkene moiety and degradation of the amino group. For long-term storage, lyophilize and maintain under inert gas (e.g., argon) .

Safety Note: Follow hazard protocols for amino acids, including using eye wash stations and emergency showers if exposed .

Advanced Research Questions

Q. How does stereochemistry at the C2 position influence biological activity or reactivity in synthetic applications?

Methodological Answer: The (2S) configuration can dictate interactions with chiral biological targets (e.g., enzymes or receptors). For example, (S)-enantiomers of amino acids often exhibit distinct metabolic pathways compared to (R)-forms. Conduct comparative studies:

- Synthesize both enantiomers and evaluate activity in enzyme inhibition assays .

- Use molecular docking simulations to predict binding affinities based on the compound’s InChI stereodescriptors (e.g., InChI=1S/C6H11NO2/c7-5(8)3-1-2-4(9)6(10)11/h1-6,9H,7H2,(H,10,11)/t5-/m0/s1) .

Contradictions: Some studies report negligible enantiomeric differences in non-targeted systems, necessitating case-specific validation .

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP and Solubility: Use tools like ACD/Labs Percepta or PubChem to estimate partition coefficients (LogP ≈ 0.5) and aqueous solubility (moderate due to polar amino and carboxyl groups) .

- pKa Prediction: The amino group () and carboxyl group () influence ionization states at physiological pH. Validate via potentiometric titration .

Limitations: Computational predictions may conflict with experimental data (e.g., solubility in nonpolar solvents), requiring empirical verification .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproduce Protocols: Systematically test published methods (e.g., hydrogenation conditions in vs. coupling reactions in ) to identify critical variables (e.g., solvent purity, catalyst loading).

- Cross-Validate Data: Compare NMR chemical shifts with structurally similar compounds (e.g., 2-methyl-4-pentenoic acid, CAS 1575-74-2) to detect anomalies .

- Statistical Analysis: Apply multivariate analysis to isolate factors affecting yield or purity (e.g., reaction temperature, protecting group strategy) .

Q. What safety protocols are essential when handling this compound in catalytic studies?

Methodological Answer:

- Engineering Controls: Use fume hoods to minimize inhalation risks, and monitor airborne concentrations with real-time sensors .

- Personal Protective Equipment (PPE): Wear nitrile gloves and lab coats to prevent dermal exposure, which can cause irritation .

- Decontamination: Follow protocols for washing contaminated clothing separately from personal items to avoid cross-contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.